molecular formula C7H6Cl2O2S B1597520 1,3-Dichloro-2-methylsulfonylbenzene CAS No. 4210-05-3

1,3-Dichloro-2-methylsulfonylbenzene

Cat. No. B1597520
CAS RN: 4210-05-3
M. Wt: 225.09 g/mol
InChI Key: ZBLWCNSYUFZBLM-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-methylsulfonylbenzene, also known as DCMSB, is a chemical compound that belongs to the sulfone family. It is a white crystalline solid that is soluble in organic solvents and has a strong odor. DCMSB has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-methylsulfonylbenzene is not fully understood. However, it is believed that this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols. The resulting products can then interact with biological targets, such as enzymes or receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, such as breast cancer and lung cancer cells. This compound has also been shown to have antibacterial and antifungal properties. In addition, this compound has been investigated for its potential as a drug delivery system, as it can form stable complexes with various drugs and release them in a controlled manner.

Advantages and Limitations for Lab Experiments

1,3-Dichloro-2-methylsulfonylbenzene has several advantages for lab experiments. It is a stable and easy-to-handle reagent that can be used for the synthesis of various organic compounds. This compound is also relatively inexpensive and commercially available. However, this compound has some limitations, such as its strong odor and potential toxicity. Therefore, it should be handled with care and used in a well-ventilated area.

Future Directions

There are several future directions for the research on 1,3-Dichloro-2-methylsulfonylbenzene. One potential direction is to investigate its potential as an antitumor agent and drug delivery system. This compound can form stable complexes with various drugs, which can improve their efficacy and reduce their side effects. Another potential direction is to explore its potential as a building block for the synthesis of dendrimers and polymers. This compound can be used to introduce sulfone groups into these materials, which can improve their properties and applications. Finally, the development of new synthesis methods for this compound and its derivatives can open up new possibilities for its use in various scientific research fields.
Conclusion:
In conclusion, this compound is a versatile reagent that has been widely used in scientific research. It has potential applications in organic synthesis, material science, and medicinal chemistry. This compound has various biochemical and physiological effects, including antitumor, antibacterial, and antifungal properties. It also has advantages and limitations for lab experiments. Finally, there are several future directions for the research on this compound, which can lead to new discoveries and applications.

Scientific Research Applications

1,3-Dichloro-2-methylsulfonylbenzene has been used in various scientific research fields, including organic synthesis, material science, and medicinal chemistry. It is a versatile reagent that can be used for the synthesis of various organic compounds, such as sulfones, sulfoxides, and sulfonamides. This compound has also been used as a building block for the synthesis of dendrimers and polymers. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent and as a drug delivery system.

properties

IUPAC Name

1,3-dichloro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLWCNSYUFZBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374204
Record name 1,3-dichloro-2-methylsulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4210-05-3
Record name 1,3-dichloro-2-methylsulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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